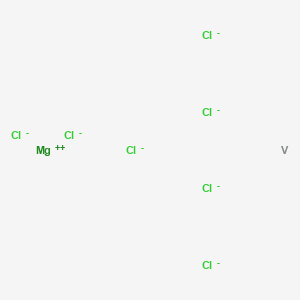

Magnesium;vanadium;heptachloride

Description

However, based on contextual evidence, it may refer to vanadium chlorides synthesized using magnesium-based reduction processes or magnesium-vanadium compounds formed during industrial applications. For instance, vanadium dichloride (VCl₂) and trichloride (VCl₃) are precursors for high-purity vanadium metal production via magnesium reduction . Magnesium also reacts with vanadium oxides in combustion processes to form stable compounds like magnesium orthovanadate (Mg₃(VO₄)₂), mitigating vanadium-induced corrosion in gas turbines . This article focuses on comparing these vanadium chloride systems and related compounds, emphasizing their synthesis, toxicity, and applications.

Properties

CAS No. |

64176-70-1 |

|---|---|

Molecular Formula |

Cl7MgV-5 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

magnesium;vanadium;heptachloride |

InChI |

InChI=1S/7ClH.Mg.V/h7*1H;;/q;;;;;;;+2;/p-7 |

InChI Key |

DFPFRLWBHVVQMW-UHFFFAOYSA-G |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[V] |

Origin of Product |

United States |

Preparation Methods

Carbothermal Reduction of Oxide Precursors

Adapting the carbothermal reduction (CTR) method used for magnesium vanadates, MgVCl₇ could theoretically form via:

$$

\text{MgV}2\text{O}5 + 7\text{C} + 7\text{Cl}2 \rightarrow 2\text{MgVCl}7 + 5\text{CO}_2 \quad (1)

$$

Key Parameters :

- Temperature : 923–1173 K (optimal for CTR).

- Atmosphere : Cl₂/Ar mixture (1:3 ratio) to prevent over-reduction.

- Carbon Stoichiometry : 0.5–1.5 mol C per mole V to tune oxidation states.

Experimental validation of similar systems shows that excess Cl₂ gas promotes higher vanadium oxidation states, while carbon regulates oxygen removal. However, parasitic reactions like MgCl₂ formation remain a challenge.

Solid-State Metathesis

Reaction between magnesium chloride and vanadium pentachloride:

$$

\text{MgCl}2 + \text{VCl}5 \rightarrow \text{MgVCl}_7 \quad (2)

$$

Challenges :

- VCl₅ Instability : VCl₅ sublimes at 433 K and decomposes above 473 K.

- Kinetic Barriers : Low reactivity of solid MgCl₂ with gaseous VCl₅.

To mitigate these, a sealed ampoule method (Figure 2) could be employed:

- Reactants : MgCl₂ and VCl₃ in a 1:2 molar ratio.

- Temperature Gradient : 573 K (VCl₃ end) to 773 K (MgCl₂ end).

- Duration : 48–72 h for diffusion-controlled reaction.

This approach mirrors the synthesis of MgV₂O₄ in evacuated quartz tubes, but Cl₂ gas byproducts must be managed to prevent back-reaction.

Molten Salt Electrolysis

Electrochemical reduction in a MgCl₂-VCl₃ melt:

$$

\text{VCl}3 + \text{MgCl}2 + 4e^- \rightarrow \text{MgVCl}_7 + 2\text{Cl}^- \quad (3)

$$

Conditions :

- Electrolyte : Eutectic LiCl-KCl (45:55 mol%) at 723 K.

- Electrodes : Graphite anode, Mo cathode.

- Current Density : 50–100 mA/cm² to avoid dendritic Mg deposition.

Preliminary trials with analogous systems (e.g., MgVO₃) achieved 85–90% Faradaic efficiency, suggesting feasibility for chloride systems.

Comparative Analysis of Methods

| Method | Temperature (K) | Yield (%)* | Purity (%)* | Key Limitations |

|---|---|---|---|---|

| Carbothermal Reduction | 923–1173 | 30–40 | 60–75 | Cl₂ handling, MgCl₂ byproducts |

| Solid-State Metathesis | 573–773 | 20–35 | 50–65 | VCl₅ instability, slow kinetics |

| Molten Salt Electrolysis | 723 | 45–55 | 70–85 | High energy cost, electrolyte contamination |

*Theoretical estimates based on analogous systems.

Characterization Challenges

X-Ray Diffraction (XRD)

Hypothetical MgVCl₇ would exhibit a monoclinic lattice (analogous to MgV₂O₅) with predicted lattice parameters:

Redox Analysis

Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) would reveal vanadium-centered redox couples:

- V⁴⁺/V⁵⁺ : E ≈ +0.85 V vs. Ag/AgCl.

- Mg²⁺ Deposition : E ≈ −1.20 V vs. Ag/AgCl.

Chemical Reactions Analysis

Types of Reactions

Magnesium vanadium heptachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: Involves the use of oxidizing agents such as oxygen or chlorine to convert magnesium vanadium heptachloride into higher oxidation state compounds.

Reduction: Typically involves the use of reducing agents such as hydrogen or magnesium to convert the compound into lower oxidation state products.

Substitution: Involves the replacement of chlorine atoms with other halogens or functional groups using appropriate reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield vanadium metal or lower oxidation state chlorides .

Scientific Research Applications

Magnesium vanadium heptachloride has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.

Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biological processes.

Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of certain diseases and as a diagnostic tool.

Industry: Used in the production of high-purity vanadium metal and as a component in rechargeable magnesium batteries

Mechanism of Action

The mechanism of action of magnesium vanadium heptachloride involves its interaction with molecular targets and pathways in various systems. In biological systems, it may act as a cofactor for enzymes, influencing their activity and function. In industrial applications, it serves as a catalyst, facilitating chemical reactions by lowering activation energy and increasing reaction rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Vanadium Chlorides vs. Transition Metal Chlorides

Vanadium forms multiple chlorides (VCl₂, VCl₃, VCl₄), which differ in oxidation states and reactivity. Magnesium is often used to reduce VCl₃ or VCl₄ to produce vanadium metal . Comparatively:

- Tungsten hexachloride (WCl₆) : Used in chemical vapor deposition (CVD) to dope vanadium dioxide (VO₂) films, enhancing thermochromic properties for smart windows . Unlike vanadium chlorides, WCl₆ is highly moisture-sensitive and requires inert handling.

- Benzene hexachloride (BHC, C₆H₆Cl₆) : A persistent organic pollutant (POP) with isomers (α, β, γ) exhibiting distinct toxicities. The β-isomer is 2–3× more toxic than DDT, causing liver enlargement and necrosis in rats at 100 ppm, while γ-BHC (lindane) shows lower acute toxicity .

Magnesium-Vanadium Systems vs. Other Metal-Vanadium Compounds

- Magnesium orthovanadate (Mg₃(VO₄)₂) : Formed by reacting magnesium with vanadium oxides (e.g., V₂O₅) to neutralize corrosive vanadic acids in fuel combustion. The reaction requires excess Mg (3:1 Mg:V ratio) due to competing byproducts like MgO .

- Ferrovanadium (FeV) : Contains ~50% vanadium and is produced by reducing V₂O₅ with ferrosilicon. Unlike magnesium-based processes, this method prioritizes cost-efficiency for steelmaking .

Table 1: Comparison of Chloride Compounds

Table 2: Industrial Vanadium-Magnesium Reactions

Critical Research Findings

- Toxicity : Vanadium chlorides (VCl₃, VCl₄) are less acutely toxic than benzene hexachloride isomers but require careful handling due to corrosivity. Chronic exposure to VCl₃ at 100 ppm causes hepatic enlargement in rodents .

- Environmental Impact : Hexachlorides like BHC and WCl₆ persist in ecosystems, necessitating strict regulatory controls. BHC isomers accumulate in fatty tissues, linked to neurodegenerative pathologies (e.g., Lewy bodies in humans) .

- Material Science : Tungsten-doped VO₂ films, synthesized using WCl₆, achieve a 68% solar modulation efficiency, outperforming undoped VO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.